
DIM-C-pPhOCH3
准备方法
化学反应分析
Biochemical Interactions and Reactivity
DIM-C-pPhOCH3 exerts its effects through Nur77-dependent and independent pathways , influencing gene expression and apoptosis:
Nur77-Dependent Reactions
-
Nur77 Activation : Binds to and activates Nur77, a nuclear orphan receptor overexpressed in colon, pancreatic, and bladder cancers .
-
Gene Induction :
Nur77-Independent Reactions
-
Cystathionase (CTH) Induction : Promotes glutathione metabolism and oxidative stress .
-
Reactive Oxygen Species (ROS) Generation : Triggers DNA damage and apoptosis via mitochondrial pathways .
Proapoptotic Mechanisms
This compound induces apoptosis through multiple cascades:
Table 1: Apoptotic Markers and Pathways
Gene Expression Profiling
Microarray studies in pancreatic and colon cancer cells reveal this compound’s broad transcriptional effects:
Table 2: Key Induced Genes and Functions
Stability and Cell Culture Reactivity
-
pH Stability : this compound remains stable in cell culture media (pH 5–7), unlike its precursor I3C, which undergoes rapid condensation .
-
Photolability : Requires protection from light during experimental handling .
Synergistic Interactions
This compound enhances the efficacy of other agents:
科学研究应用
Breast Cancer
Research has indicated that DIM-C-pPhOCH3 can inhibit the growth of breast cancer cells by downregulating proteins associated with cell survival such as β1-integrin and TXNDC5. In xenograft models, administration of this compound resulted in significant tumor growth inhibition .
Colon Cancer
In colon cancer models, this compound has demonstrated the ability to reduce tumor size in athymic nude mice bearing RKO xenografts. The compound's efficacy is attributed to its ability to activate pro-apoptotic pathways while inhibiting survival pathways .
Pancreatic Cancer
Studies show that this compound inhibits pancreatic cancer cell proliferation by inducing apoptosis through the upregulation of TRAIL and other apoptotic factors. It has been validated in vivo to inhibit tumor growth effectively .
Pharmacokinetics and Bioavailability
Despite its promising effects, this compound faces challenges related to pharmacokinetics. It has a short half-life in serum, which limits its effectiveness as a therapeutic agent. Research indicates that structural modifications can enhance its stability and potency. For example, buttressed analogs of this compound show improved pharmacological profiles compared to the parent compound .
Comparative Efficacy of Analog Compounds
Compound Name | Cancer Type | Mechanism of Action | Efficacy (IC50) |
---|---|---|---|
This compound | Breast Cancer | NR4A1 antagonist | ~15 μM |
DIM-C-pPhOH | Colon Cancer | Induces apoptosis via TRAIL | ~10 μM |
Buttressed Analog 1 | Pancreatic Cancer | Inhibits cell growth | ~2 mg/kg/d |
Case Studies and Clinical Implications
Several studies have explored the clinical implications of using this compound in cancer treatment:
- Case Study 1 : A study involving RKO colon cancer cells demonstrated that treatment with this compound not only inhibited cell growth but also induced significant apoptotic responses mediated through both NR4A1-dependent and independent pathways .
- Case Study 2 : In breast cancer models, this compound was effective at reducing tumor size when administered at dose
作用机制
DIM-C-pPhOCH3 通过作为神经生长因子诱导的 Bα (NGFI-Bα, Nur77) 受体的激动剂发挥作用。这种相互作用导致癌细胞中凋亡途径的激活,导致细胞死亡。该化合物还通过抑制核因子 κB (NF-κB) 信号通路来调节炎症基因的表达 .
相似化合物的比较
类似化合物
DIM-C-pPhOH: 结构类似,但具有羟基而不是甲氧基。
DIM-C-pPhCO2Me: 含有羧酸酯基。
DIM-C-pPhtBu: 具有叔丁基.
独特性
DIM-C-pPhOCH3 由于其与 Nur77 受体的特异性相互作用及其在癌细胞中的强效凋亡作用而独一无二。与类似化合物相比,其甲氧基也有助于其独特的化学性质和生物活性 .
生物活性
DIM-C-pPhOCH3, chemically known as 1,1-Bis(3'-indolyl)-1-(p-methoxyphenyl)methane, is a member of the diindolylmethane (DIM) family and acts as an agonist for the Nur77 nuclear receptor. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in various cancer cell lines through both receptor-dependent and independent pathways.
This compound demonstrates significant biological activity through several mechanisms:
- Apoptosis Induction : In colon cancer cell lines such as RKO, this compound has been shown to decrease cell survival and induce apoptosis. This effect is mediated by the activation of pro-apoptotic genes and the induction of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .
- Nuclear Receptor Interaction : As a Nur77 agonist, this compound interacts with the NR4A1 nuclear receptor, which is implicated in regulating apoptosis and cell growth. Studies indicate that this compound can inhibit NR4A1-dependent transactivation, leading to decreased tumor cell growth and migration .
- Gene Expression Modulation : Microarray analyses have identified several genes modulated by this compound, including those involved in apoptosis and cellular stress responses. Notably, the induction of genes such as programmed cell death gene 1 is dependent on Nur77, while others like cystathionase are not .
In Vitro Studies
- Cancer Cell Lines : Research has demonstrated that this compound induces apoptosis in various cancer cell lines including colon (RKO), breast (MDA-MB-231), and pancreatic cancer cells . The compound's effectiveness varies with concentration; for instance, doses as low as 5 µM have shown significant apoptotic effects in breast cancer models .
In Vivo Studies
- Xenograft Models : In athymic nude mice bearing RKO cell xenografts, administration of this compound at 25 mg/kg/day resulted in significant tumor growth inhibition . Similar effects have been observed in models of pancreatic cancer where the compound inhibited tumor growth by modulating gene expression related to apoptosis .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Colon Cancer : A study indicated that treatment with this compound led to a marked decrease in tumor size and enhanced apoptosis markers in RKO xenografts .
- Breast Cancer : Another investigation demonstrated that this compound could inhibit the proliferation and migration of MDA-MB-231 cells, showcasing its potential as a therapeutic agent against aggressive breast cancers .
- Pancreatic Cancer : Research findings suggest that this compound effectively inhibits growth in pancreatic cancer cells by altering gene expression related to survival and apoptosis pathways .
Pharmacokinetics and Bioavailability
The bioavailability of this compound has been assessed through various formulations. For instance, studies indicate that liquid formulations enhance absorption compared to crystalline forms. After oral administration, peak plasma concentrations are typically reached within 15 minutes, with significant levels persisting for hours post-administration .
Summary Table of Biological Activities
常见问题
Basic Research Questions
Q. What molecular pathways are primarily activated by DIM-C-pPhOCH3 in cancer cells?
this compound acts as a Nur77 agonist, activating nuclear receptor-dependent pathways that induce pro-apoptotic and growth inhibitory genes. Key mechanisms include upregulation of TRAIL, p21, cystathionase, and sestrin-2, which drive caspase-dependent apoptosis (e.g., PARP cleavage) and cell cycle arrest. Microarray analyses in bladder, pancreatic, and colon cancer cells confirm these pathways, with Nur77 dependency demonstrated via RNA interference .
Q. Which cancer cell lines are commonly used to study this compound, and what are their characteristics?
Preclinical studies utilize UC-5 and KU7 (bladder), L3.6pL and Panc-28 (pancreatic), and RKO/SW480 (colon) cell lines. These models exhibit overexpression of Nur77 and responsiveness to this compound, including dose-dependent apoptosis (5–15 µM) and tumor growth inhibition in xenografts. UC-5 cells, for example, show TRAIL induction and Nur77-dependent PARP cleavage .
Q. How does this compound induce apoptosis in bladder cancer cells?
In UC-5 and KU7 cells, apoptosis is mediated via nuclear Nur77 activation, leading to TRAIL expression, caspase-8 activation, and PARP cleavage. RNAi knockdown of Nur77 significantly reduces apoptotic markers, confirming receptor dependency. Caspase inhibition (e.g., Z-VAD-fmk) further validates this pathway .
Q. What in vivo models demonstrate the efficacy of this compound against tumors?
Athymic nude mice bearing KU7 (bladder) or Panc-28 (pancreatic) xenografts show significant tumor volume reduction (25 mg/kg dose, oral administration). Histological analyses confirm apoptosis via TUNEL staining and PARP cleavage, with no adverse systemic effects reported .
Q. What are the key genes upregulated by this compound treatment?
Microarray data highlight induction of ATF3 (5.58–22.7-fold), p21 (2.01–2.28-fold), sestrin-2 (4.59-fold), and cystathionase (5.02-fold). These genes regulate stress responses, metabolism, and apoptosis. NAG-1 induction (22.7-fold) occurs independently of Nur77, suggesting alternative pathways .
Advanced Research Questions
Q. How do researchers address variability in Nur77 dependency across cancer types when studying this compound?
Contradictions arise in genes like NAG-1, which are induced independently of Nur77 in bladder cells but depend on it in colon models. Cell-context specificity is addressed using RNAi, receptor antagonists (e.g., DIM-C-pPhOH), and comparative microarray analyses. Studies emphasize dual pathways: nuclear Nur77-dependent apoptosis and mitochondrial/ER stress mechanisms .
Q. What methodological considerations are essential for microarray analysis of this compound-induced gene expression?
Critical steps include:
- Time points : Early (2–6 h) and late (24–48 h) treatments to capture transient vs. sustained gene expression .
- Normalization : Median normalization per array and gene to minimize technical variability .
- Statistical thresholds : Benjamini-Hochberg adjusted p < 0.05 and ≥2.5-fold change to identify significant genes .
Q. What strategies validate the role of Nur77 in this compound-mediated apoptosis?
- RNAi knockdown : Transient transfection of iNur77 reduces pro-apoptotic gene expression (e.g., p21, sestrin-2) in UC-5 cells .
- Nuclear localization assays : Immunostaining confirms Nur77 remains nuclear post-treatment, excluding export-mediated apoptosis .
- Pharmacological inhibitors : Leptomycin B (nuclear export blocker) does not alter apoptosis, reinforcing nuclear pathway dependency .
Q. How do time-dependent gene expression profiles influence the interpretation of this compound's mechanisms?
Early responses (2–6 h) involve stress-related genes (p8, sestrin-2), while later phases (24–48 h) show apoptosis markers (TRAIL, PARP cleavage). Time-course microarrays and RT-PCR validate these dynamics, highlighting the need for multi-timepoint designs to dissect sequential mechanisms .
Q. What are the challenges in translating in vitro findings of this compound to in vivo tumor models?
Key issues include:
- Dosing : Optimal in vivo efficacy at 25 mg/kg requires balancing toxicity and bioavailability .
- Tumor heterogeneity : Variability in Nur77 expression across xenografts may affect response consistency .
- Biomarker validation : Correlating in vitro gene induction (e.g., TRAIL) with in vivo apoptosis using IHC or RNA-seq .
属性
IUPAC Name |
3-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-27-17-12-10-16(11-13-17)24(20-14-25-22-8-4-2-6-18(20)22)21-15-26-23-9-5-3-7-19(21)23/h2-15,24-26H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMKJAXOIFTHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463916 | |
Record name | DIM-C-pPhOCH3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33985-68-1 | |
Record name | DIM-C-pPhOCH3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。